N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with an isopropylcarbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2-isopropylcarbamoylphenylamine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl and xanthene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or xanthene rings.
Scientific Research Applications
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
- N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide
- 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Uniqueness
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different core structures or substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.